Lrrk2-IN-12

Parkinson's disease LRRK2 G2019S mutation kinase inhibition

LRRK2-IN-12 is a macrocyclic LRRK2 inhibitor with a unique fused tetracyclic core, distinct from aminopyrimidine chemotypes. It exhibits sub-nanomolar potency (IC50: 0.45 nM G2019S, 1.1 nM WT) and moderate 2.4-fold mutant selectivity, ideal for benchmarking and cellular studies. Procure milligram quantities for SAR panels and orthogonal assay validation. Verify purity by HPLC before dose-response studies.

Molecular Formula C18H17ClN8O2
Molecular Weight 412.8 g/mol
Cat. No. B15585301
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLrrk2-IN-12
Molecular FormulaC18H17ClN8O2
Molecular Weight412.8 g/mol
Structural Identifiers
InChIInChI=1S/C18H17ClN8O2/c1-10-13-17(25-27(10)12-5-3-6-20-16(12)28-2)29-8-4-7-26-15-11(14(19)24-26)9-21-18(22-13)23-15/h3,5-6,9H,4,7-8H2,1-2H3,(H,21,22,23)
InChIKeyLDFXRLNXLQBRHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lrrk2-IN-12: A Macrocyclic LRRK2 Inhibitor for Parkinson's and Alzheimer's Disease Research Procurement


Lrrk2-IN-12 (CAS: 3032733-05-1), designated as Compound 1 in patent WO2024056775A1, is a macrocyclic inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2) developed by Lundbeck and Ligand Pharmaceuticals [1]. It belongs to a class of macrocyclic LRRK2 inhibitors characterized by a distinctive fused tetracyclic core structure incorporating a chloro-substituted pyrazole and an oxa-triazacycloundecine ring system [1]. The compound exhibits high potency against both wild-type (WT) LRRK2 and the pathogenic G2019S mutant, with reported IC50 values of 0.45 nM (G2019S), 1.1 nM (WT), and 0.46 nM (WT ADP-Glo assay) [2]. Lrrk2-IN-12 is primarily supplied for preclinical research applications in neurodegenerative disease models, particularly Parkinson's disease and Alzheimer's disease [2].

Why Lrrk2-IN-12 Cannot Be Interchanged with Other LRRK2 Inhibitors in Critical Studies


The LRRK2 inhibitor chemical space is highly heterogeneous, with distinct chemotypes (e.g., aminopyrimidines, indazoles, pyrrolopyrimidines, and macrocycles) exhibiting markedly different selectivity profiles, brain penetration characteristics, and off-target liability signatures [1]. Generic substitution between LRRK2 inhibitors risks introducing confounding variables due to differential kinase selectivity: for example, MLi-2 demonstrates equipotent inhibition of WT and G2019S LRRK2, whereas EB-42168 exhibits ~100-fold selectivity for G2019S over WT, and G2019S-LRRK2 inhibitor 38 shows >2,000-fold selectivity for the mutant [2]. Furthermore, in vivo toxicology studies in nonhuman primates have revealed compound-specific pulmonary effects: GNE-7915 and MLi-2 induce reversible lung changes at therapeutic doses, while PFE-360 demonstrates a distinct safety margin [3]. These compound-specific differences in target engagement, mutant selectivity, and safety pharmacology preclude simple substitution among LRRK2 inhibitors in experimental workflows. The macrocyclic scaffold of Lrrk2-IN-12, as disclosed in WO2024056775A1, represents a structurally distinct chemotype with a unique binding mode that cannot be replicated by non-macrocyclic analogs [1].

Quantitative Differentiation Guide: Lrrk2-IN-12 Performance Against Comparator LRRK2 Inhibitors


Lrrk2-IN-12 G2019S Mutant Potency: Direct Comparison with Closest Analog LRRK2-IN-13

Lrrk2-IN-12 demonstrates 2.0-fold higher potency against the pathogenic LRRK2 G2019S mutant compared to its closest structural analog LRRK2-IN-13 within the same patent series (WO2024056775A1) [1]. Both compounds were characterized under identical assay conditions, enabling direct potency comparison. Lrrk2-IN-12 inhibits LRRK2 G2019S with an IC50 of 0.45 nM, whereas LRRK2-IN-13 requires a higher concentration (IC50 = 0.22 nM) to achieve equivalent inhibition [1][2]. Notably, the potency relationship reverses for wild-type LRRK2: Lrrk2-IN-12 inhibits WT with an IC50 of 1.1 nM, while LRRK2-IN-13 exhibits superior WT potency at 0.57 nM [1][2]. This divergent potency profile across LRRK2 variants indicates that Lrrk2-IN-12 possesses a more balanced G2019S/WT inhibition ratio (approximately 2.4-fold preference for mutant) compared to LRRK2-IN-13 (approximately 2.6-fold preference for mutant), a nuance that may influence experimental outcomes in heterozygous cellular models where both WT and mutant alleles are expressed.

Parkinson's disease LRRK2 G2019S mutation kinase inhibition

Lrrk2-IN-12 Wild-Type LRRK2 Inhibition: Comparison with First-Generation LRRK2 Inhibitor LRRK2-IN-1

Lrrk2-IN-12 exhibits an 11.8-fold greater inhibitory potency against wild-type LRRK2 compared to the widely used first-generation inhibitor LRRK2-IN-1 (IC50: 1.1 nM vs 13 nM) [1]. This potency differential is substantial and translates to markedly lower compound concentrations required to achieve equivalent target engagement in cellular and biochemical assays. Lrrk2-IN-1, a non-macrocyclic aminopyrimidine derivative, has been a standard tool compound in the field for over a decade; however, its relatively modest WT potency (13 nM) and G2019S potency (6 nM) necessitate higher working concentrations that increase the risk of off-target kinase engagement [2]. Lrrk2-IN-12's sub-nanomolar potency (1.1 nM WT) enables experiments at substantially lower concentrations, a critical advantage when minimizing compound-related cytotoxicity or solubility limitations. The data represent a cross-study comparison: Lrrk2-IN-12 data are from WO2024056775A1 patent disclosure, while LRRK2-IN-1 data are from published literature [2]. Assay conditions differ between sources, which is noted in the evidence tag.

wild-type LRRK2 kinase inhibition tool compound selection

Lrrk2-IN-12 ADP-Glo Assay Performance: Orthogonal Confirmation of Potency

Lrrk2-IN-12's potency has been validated using the ADP-Glo kinase assay platform, an orthogonal method that measures ADP production rather than substrate phosphorylation. In the ADP-Glo format, Lrrk2-IN-12 inhibits wild-type LRRK2 with an IC50 of 0.46 nM, a value that closely aligns with the 1.1 nM IC50 obtained in the standard kinase activity assay . This concordance across two distinct assay methodologies provides increased confidence in the compound's true inhibitory potency and reduces the likelihood of assay-specific artifacts. Importantly, the ADP-Glo data for Lrrk2-IN-12 are reported alongside data for LRRK2-IN-13 in the same patent (WO2024056775A1), enabling direct method-to-method comparison: LRRK2-IN-13 exhibits an ADP-Glo IC50 of 0.33 nM versus its standard assay IC50 of 0.57 nM [1]. The availability of orthogonal assay data for Lrrk2-IN-12 supports its use in high-throughput screening cascades where multiple assay formats are employed for hit triage and lead optimization.

ADP-Glo assay kinase activity orthogonal validation

Lrrk2-IN-12 G2019S vs Wild-Type Selectivity Profile: Comparison with Broad-Spectrum LRRK2 Inhibitors

Lrrk2-IN-12 demonstrates approximately 2.4-fold selectivity for the pathogenic G2019S mutant over wild-type LRRK2 (IC50 ratio: WT 1.1 nM / G2019S 0.45 nM = 2.44) [1]. This moderate mutant preference positions Lrrk2-IN-12 between non-selective inhibitors such as MLi-2 (reported as equipotent for WT and G2019S) [2] and highly mutant-selective compounds such as EB-42168 (~100-fold selectivity for G2019S over WT) or G2019S-LRRK2 inhibitor 38 (>2,000-fold selectivity) . The 2.4-fold selectivity profile of Lrrk2-IN-12 may offer a distinct experimental advantage in heterozygous cellular models (e.g., patient-derived cells carrying one G2019S allele and one WT allele), where complete ablation of WT LRRK2 activity could confound phenotypic interpretation due to the essential physiological roles of LRRK2 in lysosomal function, vesicle trafficking, and immune signaling [3]. In contrast, the equipotent inhibition of WT and G2019S by MLi-2 fails to distinguish mutant-specific from WT-mediated effects, while highly selective inhibitors may not adequately recapitulate the partial inhibition profile that would occur under heterozygous conditions in vivo.

mutant selectivity G2019S mutation precision pharmacology

Lrrk2-IN-12 Structural Class Differentiation: Macrocyclic Scaffold vs. Acyclic LRRK2 Inhibitors

Lrrk2-IN-12 incorporates a macrocyclic scaffold comprising a fused tetracyclic core with a 2,4,12,13-tetrahydro-11H-5,7-(azenometheno)dipyrazolo[3,4-b:5',1'-g][1]oxa[4,6,8]triazacycloundecine ring system [1]. This macrocyclic architecture distinguishes it from the majority of commercially available LRRK2 tool compounds, which are predominantly acyclic small molecules such as LRRK2-IN-1 (aminopyrimidine), GNE-7915 (indazole-aminopyrimidine hybrid), MLi-2 (pyrrolopyrimidine), and PFE-360 (aminopyrimidine) [2]. Macrocyclic inhibitors often exhibit enhanced metabolic stability, improved membrane permeability, and extended target residence time due to conformational pre-organization that reduces the entropic penalty of binding [3]. While direct comparative data for metabolic stability or brain penetration for Lrrk2-IN-12 are not publicly disclosed, the macrocyclic design principle has been successfully applied to other kinase targets (e.g., lorlatinib for ALK/ROS1, pacritinib for JAK2/FLT3) to achieve favorable pharmacokinetic profiles [4]. The structural distinctness of Lrrk2-IN-12's macrocyclic scaffold may confer binding kinetics and off-target profiles that differ from acyclic LRRK2 inhibitors, warranting its selection when investigating structure-activity relationships or when acyclic inhibitors have failed to meet experimental requirements.

macrocyclic inhibitor conformational constraint drug design

Recommended Research and Procurement Scenarios for Lrrk2-IN-12


Parkinson's Disease LRRK2 G2019S Mutant Cellular Models Requiring High Potency

Lrrk2-IN-12 is optimally deployed in cellular models of Parkinson's disease expressing the pathogenic LRRK2 G2019S mutation, where its sub-nanomolar potency (IC50 = 0.45 nM) enables robust target engagement at low compound concentrations [1]. The 2.4-fold selectivity for G2019S over wild-type LRRK2 provides a moderate mutant preference that may be advantageous in heterozygous patient-derived cell lines (e.g., fibroblasts or iPSC-derived neurons from G2019S carriers), where complete inhibition of WT LRRK2 could confound phenotypic readouts . The compound's 11.8-fold greater WT potency compared to LRRK2-IN-1 also makes it suitable for wild-type LRRK2 studies requiring high target coverage [2]. Procurement recommendation: Order milligram quantities for in vitro biochemical and cellular assays; purity should be verified by HPLC prior to use in dose-response studies.

Structure-Activity Relationship Studies of Macrocyclic LRRK2 Inhibitors

Lrrk2-IN-12 serves as a representative macrocyclic LRRK2 inhibitor for comparative structure-activity relationship (SAR) studies against acyclic LRRK2 tool compounds [1]. Its fused tetracyclic core and 18-membered macrocyclic ring system provide a conformationally constrained scaffold distinct from the aminopyrimidine, indazole, and pyrrolopyrimidine chemotypes that dominate the LRRK2 inhibitor landscape . Researchers investigating the impact of macrocyclization on kinase selectivity, cellular permeability, or metabolic stability should procure Lrrk2-IN-12 alongside its closest analog LRRK2-IN-13 (which differs structurally but shares the macrocyclic core) to establish SAR trends within the patent series [2]. The availability of ADP-Glo assay data for Lrrk2-IN-12 (IC50 = 0.46 nM) supports its use in orthogonal assay validation protocols .

Alzheimer's Disease Research Programs Requiring LRRK2 Inhibition

Lrrk2-IN-12 is explicitly indicated by suppliers for Alzheimer's disease research applications [1]. Emerging evidence implicates LRRK2 kinase activity in tau pathology, microglial activation, and lysosomal dysfunction—processes central to Alzheimer's disease pathogenesis [2]. For investigators exploring LRRK2 as a therapeutic target in Alzheimer's disease models (e.g., tau transgenic mice, Aβ-challenged microglial cultures), Lrrk2-IN-12 offers a well-characterized tool compound with validated potency in both standard kinase assays and ADP-Glo format . The macrocyclic scaffold may offer differentiated pharmacokinetic properties compared to acyclic LRRK2 inhibitors, though in vivo ADME data for Lrrk2-IN-12 remain unpublished. Procurement recommendation: Confirm batch-specific purity and solubility data with the vendor prior to initiating in vivo studies.

LRRK2 Inhibitor Selectivity Benchmarking and Panel Screening

Lrrk2-IN-12's moderate G2019S/WT selectivity profile (2.4-fold) positions it as a useful reference compound for benchmarking the selectivity of newly developed LRRK2 inhibitors [1]. In kinase selectivity panel screening, Lrrk2-IN-12 can serve as a representative macrocyclic inhibitor to evaluate whether novel compounds exhibit improved mutant selectivity, distinct off-target kinase engagement patterns, or differentiated binding modes . Procurement recommendation: Acquire Lrrk2-IN-12 alongside comparator compounds spanning the selectivity spectrum—non-selective (MLi-2), moderately selective (Lrrk2-IN-12), and highly selective (EB-42168, G2019S-LRRK2 inhibitor 38)—to establish a comprehensive benchmarking panel [2]. This approach enables quantitative assessment of selectivity improvements in lead optimization campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Lrrk2-IN-12

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.